molecular formula C12H16N2O3 B4290815 3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE CAS No. 312535-41-4

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4290815
CAS No.: 312535-41-4
M. Wt: 236.27 g/mol
InChI Key: RVHRPQLQKXFIOV-UHFFFAOYSA-N
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Description

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a heterocyclic compound with a unique structure that includes an oxazolidinone ringIts molecular formula is C12H16N2O3, and it has a molecular weight of 236.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves the reaction of aniline with a suitable oxazolidinone precursor. One common method involves the reaction of 4,5,5-trimethyl-1,3-oxazolidin-2-one with aniline in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in a suitable solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as manganese dioxide (MnO2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxazolidinone.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to the presence of the aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

3-anilino-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-11(2)12(3,16)14(10(15)17-11)13-9-7-5-4-6-8-9/h4-8,13,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHRPQLQKXFIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)NC2=CC=CC=C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398728
Record name 2-Oxazolidinone, 4-hydroxy-4,5,5-trimethyl-3-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312535-41-4
Record name 2-Oxazolidinone, 4-hydroxy-4,5,5-trimethyl-3-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
3-ANILINO-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

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